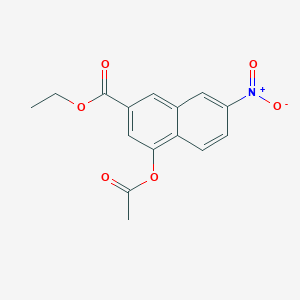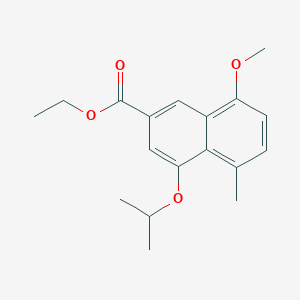
3-Bromo-5-(p-tolylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-[(4-methylphenyl)thio]pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromine atom at the 3-position and a 4-methylphenylthio group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[(4-methylphenyl)thio]pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position.
Thioether Formation: The brominated pyridine is then reacted with 4-methylthiophenol in the presence of a base such as potassium carbonate or sodium hydride to form the desired thioether linkage.
Industrial Production Methods
Industrial production of 3-Bromo-5-[(4-methylphenyl)thio]pyridine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[(4-methylphenyl)thio]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thioether group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Products such as 3-azido-5-[(4-methylphenyl)thio]pyridine or 3-thio-5-[(4-methylphenyl)thio]pyridine.
Oxidation: Products such as 3-Bromo-5-[(4-methylphenyl)sulfinyl]pyridine or 3-Bromo-5-[(4-methylphenyl)sulfonyl]pyridine.
Reduction: Products such as 3-Hydro-5-[(4-methylphenyl)thio]pyridine.
Scientific Research Applications
3-Bromo-5-[(4-methylphenyl)thio]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or ligand in studies involving biological systems and molecular interactions.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[(4-methylphenyl)thio]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioether and bromine substituents can influence the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-[(4-methylphenyl)thio]benzene: Similar structure but with a benzene ring instead of a pyridine ring.
3-Chloro-5-[(4-methylphenyl)thio]pyridine: Similar structure but with a chlorine atom instead of a bromine atom.
3-Bromo-5-[(4-methylphenyl)amino]pyridine: Similar structure but with an amino group instead of a thioether group.
Uniqueness
3-Bromo-5-[(4-methylphenyl)thio]pyridine is unique due to the combination of a bromine atom and a 4-methylphenylthio group on a pyridine ring. This specific substitution pattern can impart distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing (bromine) and electron-donating (thioether) groups can influence the compound’s overall electronic properties and its interactions with other molecules.
Properties
Molecular Formula |
C12H10BrNS |
|---|---|
Molecular Weight |
280.19 g/mol |
IUPAC Name |
3-bromo-5-(4-methylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H10BrNS/c1-9-2-4-11(5-3-9)15-12-6-10(13)7-14-8-12/h2-8H,1H3 |
InChI Key |
AWZSBWKISXPDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



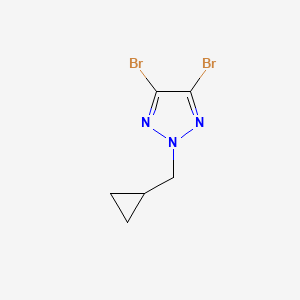
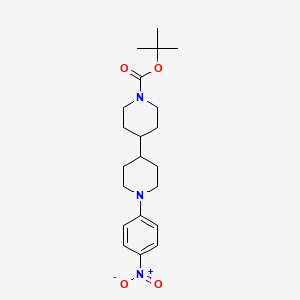

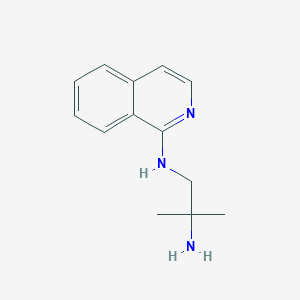
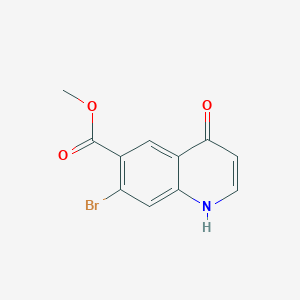
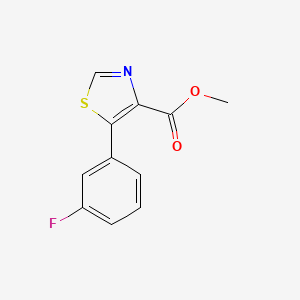
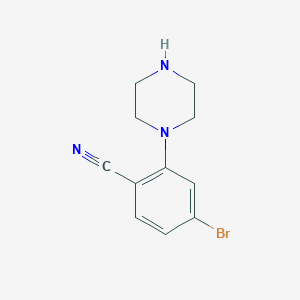
![methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate](/img/structure/B13927363.png)
![2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13927367.png)
![Methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13927372.png)
![n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13927379.png)
